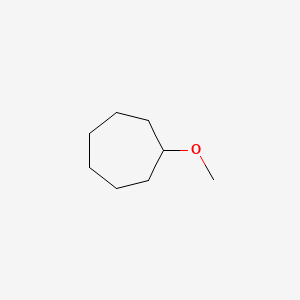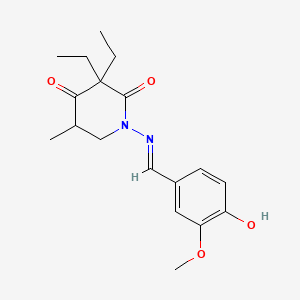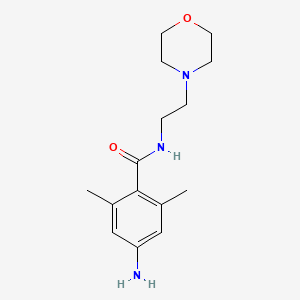phosphanium bromide CAS No. 51584-60-2](/img/structure/B14667760.png)
[3-(2-Oxocyclohexyl)propyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxocyclohexyl)propylphosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group attached to a cyclohexanone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxocyclohexyl)propylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable cyclohexanone derivative under controlled conditions. One common method involves the use of Grignard reagents, where the cyclohexanone derivative is first converted to a Grignard reagent, which is then reacted with triphenylphosphine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Oxocyclohexyl)propylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, alcohol derivatives, and various substituted phosphonium salts.
Applications De Recherche Scientifique
3-(2-Oxocyclohexyl)propylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism by which 3-(2-Oxocyclohexyl)propylphosphanium bromide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where the phosphonium group undergoes oxidation or reduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of phosphonium ylides.
Cyclohexanone: A key intermediate in the synthesis of various organic compounds.
Phosphonium Salts: A broad class of compounds with similar structural features and reactivity.
Propriétés
Numéro CAS |
51584-60-2 |
|---|---|
Formule moléculaire |
C27H30BrOP |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
3-(2-oxocyclohexyl)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H30OP.BrH/c28-27-21-11-10-13-23(27)14-12-22-29(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26;/h1-9,15-20,23H,10-14,21-22H2;1H/q+1;/p-1 |
Clé InChI |
VKWPSVPQXPMCTH-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(=O)C(C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
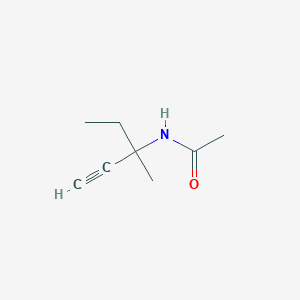
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)
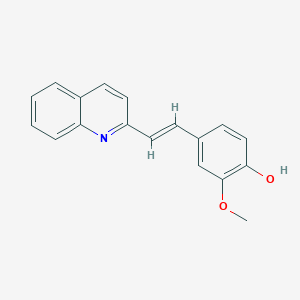
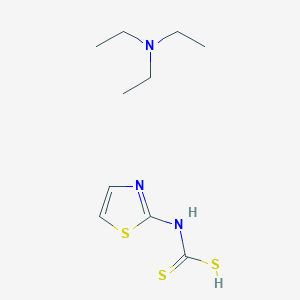

![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
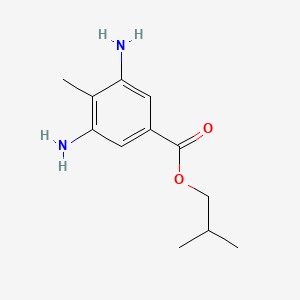
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
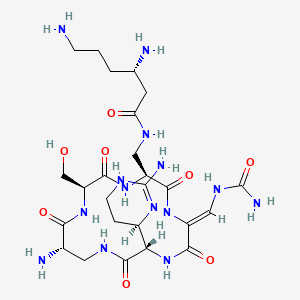
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
